molecular formula C11H13IO3 B8130735 Methyl 3-(3-iodopropoxy)benzoate CAS No. 917902-98-8

Methyl 3-(3-iodopropoxy)benzoate

Cat. No.: B8130735
CAS No.: 917902-98-8
M. Wt: 320.12 g/mol
InChI Key: SRFKCOPVCWIKCC-UHFFFAOYSA-N
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Description

“Methyl 3-(3-iodopropoxy)benzoate” is likely a compound that contains a benzoate group, which is a benzene ring attached to a carboxylate (a carbon double-bonded to an oxygen and single-bonded to another oxygen which is bonded to a methyl group). The “3-iodopropoxy” indicates a propoxy group (a chain of three carbons attached to an oxygen) with an iodine atom attached to the third carbon, attached to the third carbon of the benzene ring .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as methyl benzoate can be synthesized through esterification of methanol and benzoic acid . Another method involves the reaction of methyl benzoate with a Grignard reagent .


Molecular Structure Analysis

The molecular structure would likely involve a benzene ring (a hexagonal ring of 6 carbon atoms) with a carboxylate group (C=O-O-CH3) and a 3-iodopropoxy group (O-CH2-CH2-CH2-I) attached to the third carbon .


Chemical Reactions Analysis

Methyl benzoate, a similar compound, can undergo reactions such as nitration, where an NO2 group substitutes one of the hydrogen atoms on the benzene ring . It can also react with hydroxyl radicals .


Physical and Chemical Properties Analysis

Based on similar compounds, it might be a solid at room temperature with a certain melting point . It could be combustible and may have certain hazards associated with it .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in a reaction with a Grignard reagent, the carbide nucleophile from the Grignard reagent reacts with the ester carbonyl carbon to form a tetrahedral intermediate .

Properties

IUPAC Name

methyl 3-(3-iodopropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-14-11(13)9-4-2-5-10(8-9)15-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFKCOPVCWIKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737477
Record name Methyl 3-(3-iodopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917902-98-8
Record name Methyl 3-(3-iodopropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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